molecular formula C7H4NO4- B1230335 4-Nitrobenzoate CAS No. 7227-54-5

4-Nitrobenzoate

Cat. No. B1230335
CAS RN: 7227-54-5
M. Wt: 166.11 g/mol
InChI Key: OTLNPYWUJOZPPA-UHFFFAOYSA-M
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Description

4-nitrobenzoate is a member of the class of benzoates resulting from the deprotonation of the carboxy group of 4-nitrobenzoic acid. It derives from a benzoate. It is a conjugate base of a 4-nitrobenzoic acid.

Scientific Research Applications

Electrochemical Processes

In the electrochemical field, 4-nitrobenzoate has been utilized in mediated electrooxidation processes. Lapicque and Storck (1985) demonstrated the oxidation of 4-nitrotoluene into 4-nitrobenzoic acid using hexavalent chromium, highlighting the efficiency of this conversion in the presence of a phase transfer agent, tetrabutylammonium hydrogenosulphate (Lapicque & Storck, 1985).

Molecular Structure Analysis

Research on the molecular structure of alkali metal 4-nitrobenzoates by Regulska et al. (2007) provided insights into the electronic system of the 4-nitrobenzoic acid molecule. They investigated its vibrational and NMR spectra, revealing characteristic shifts influenced by various alkali metals (Regulska et al., 2007).

Chromatography and Sugar Analysis

4-Nitrobenzoate derivatives have been employed in high-performance liquid chromatography for the separation and determination of carbohydrates. Nachtmann and Budna (1977) described their use for detecting monosaccharides, disaccharides, and trisaccharides, noting the high sensitivity and rapid separation capabilities of this method (Nachtmann & Budna, 1977).

Photochemical Studies

Féliz and Ferraudi (1998) investigated the photochemically and thermally induced redox reactions of 4-nitrobenzoate complexes, observing intramolecular charge transfers. Their research offers a deeper understanding of the behavior of these complexes under various conditions (Féliz & Ferraudi, 1998).

Sulfhydryl Group Determination

Ellman (1959) synthesized a water-soluble aromatic disulfide derivative of 4-nitrobenzoic acid, which proved useful for determining sulfhydryl groups in biological materials, thus contributing to biochemical analyses (Ellman, 1959).

Hazard Assessment in Production Processes

The production process of 4-nitrobenzoic acid, involving the oxidation of 4-nitrotoluene, has been studied for its safety. Andreozzi et al. (1997) analyzed the chemical system's behavior under different conditions, highlighting the potential hazards and reaction control challenges in this process (Andreozzi et al., 1997).

Crystallography and Solid-State Transformations

Croitor et al. (2019) examined the role of 4-nitrobenzoic acid polymorphs in the crystallization process of organic acid-base multicomponent systems. Their study provides a comprehensive understanding of time-dependent changes in solid-state transformations (Croitor et al., 2019).

Estrogen Detection in Medical Studies

Higashi et al. (2006) developed a method to increase the detection responses of estrogens in liquid chromatography-mass spectrometry using derivatization with 4-nitrobenzoates. This method is significant for diagnosing fetoplacental function (Higashi et al., 2006).

properties

CAS RN

7227-54-5

Product Name

4-Nitrobenzoate

Molecular Formula

C7H4NO4-

Molecular Weight

166.11 g/mol

IUPAC Name

4-nitrobenzoate

InChI

InChI=1S/C7H5NO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H,9,10)/p-1

InChI Key

OTLNPYWUJOZPPA-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1C(=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To (1R,2S)-2-benzimidazol-1-yl-1-methyl-propanol (1.27 g, 6.68 mmol), triphenylphosphine (1.19 g, 1.1 equiv), and 4-nitrobenzoic acid (1.22 g, 1.1 equiv) in THF (20 mL) was added diethyl azodicarboxylate (1.15 mL, 1.1 equiv). After stirring 12 h, the solvent was removed, and chromatographed on silica gel eluting with ethyl acetate to give the intermediate 4-nitrobenzoate and triphenylphosphine oxide as a mixture. This mixture was directly hydrolyzed with 1.0N sodium hydroxide (20 mL) in THF/methanol for 3 h. The solvent was partially removed and the reaction diluted with water and extracted with ethyl acetate. The crude product was chromatographed on silica gel eluting with 7%(8:1, ethanol/ammonium hydroxide) in dichloromethane. (1S,2S)-2-benzimidazol-1-yl-1-methyl-propanol was isolated as a colorless solid 552 mg (44%). 1H NMR (CDCl3) 8.00(s,1H), 7.69(d,1H), 7.43(d,1H), 7.24(M, 2H), 4.36(m,1H), 4.27(m,1H), 1.33(d,3H), 1.22(d,3H).
Name
(1R,2S)-2-benzimidazol-1-yl-1-methyl-propanol
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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